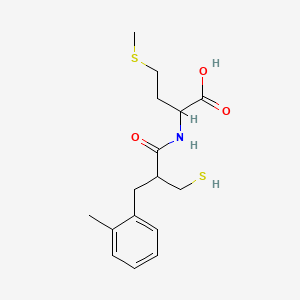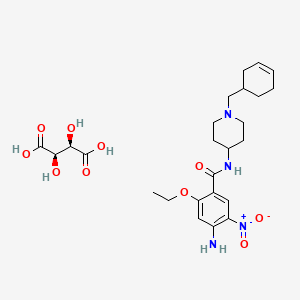![molecular formula C11H10N2OS2 B1238715 N'-[(3-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B1238715.png)
N'-[(3-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-methyl-2-thiophenyl)methylideneamino]-2-thiophenecarboxamide is a member of thiophenes and an aromatic amide.
Aplicaciones Científicas De Investigación
Antitumor and Antioxidant Agents
N'-[(3-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide has been explored in the design and synthesis of novel thiophenecarbohydrazide derivatives for potential applications as antioxidant and antitumor agents. Studies have shown significant antitumor and antioxidant activity in some of these compounds (Abu‐Hashem, El-Shehry, & Badria, 2010).
Photochromic Reactions
The compound has also been studied in the context of photochromic reactions. Specifically, derivatives such as 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene have been observed to undergo reversible photochromic reactions in single-crystalline phases, a property potentially useful in the development of optical materials (Irie, Lifka, Kobatake, & Kato, 2000).
Polymer and Copolymer Synthesis
Additionally, this chemical has been utilized in the synthesis of polymers and copolymers. For instance, N -(4-(3-thienyl methylene)-oxycarbonylphenyl) maleimide, a related compound, has been synthesized and used in photoinduced radical polymerization, creating materials with potential applications in electropolymerization (Yilmaz, Cianga, Guner, Topppare, & Yagcı, 2004).
Nonlinear Optical Materials
There's also research on the use of related hydrazones for investigating their nonlinear optical properties, which can be significant in developing optical devices like optical limiters and switches (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).
Propiedades
Nombre del producto |
N'-[(3-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide |
|---|---|
Fórmula molecular |
C11H10N2OS2 |
Peso molecular |
250.3 g/mol |
Nombre IUPAC |
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H10N2OS2/c1-8-4-6-16-10(8)7-12-13-11(14)9-3-2-5-15-9/h2-7H,1H3,(H,13,14)/b12-7+ |
Clave InChI |
FJLQPCRQLSAFGY-KPKJPENVSA-N |
SMILES isomérico |
CC1=C(SC=C1)/C=N/NC(=O)C2=CC=CS2 |
SMILES canónico |
CC1=C(SC=C1)C=NNC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



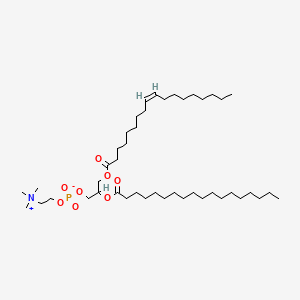
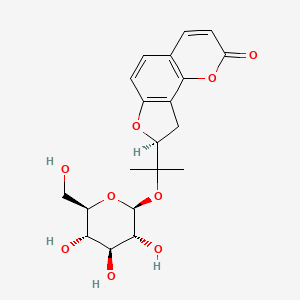
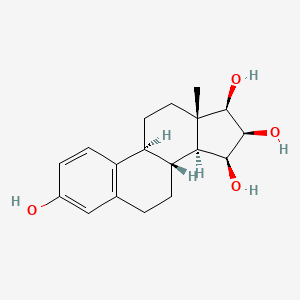
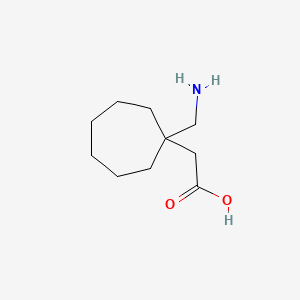
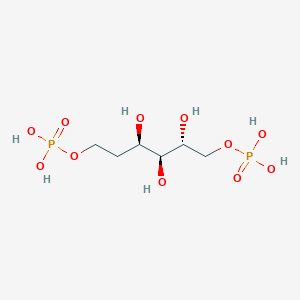
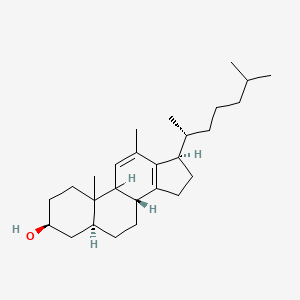
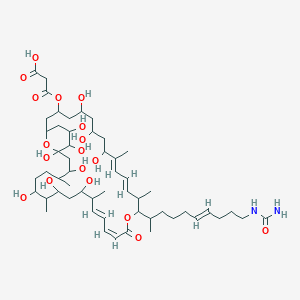
![(1R,10S,13Z,22S,23S,26R,27S,32S,35E,44R,45R)-50,53-bis(9H-pyrido[3,4-b]indol-1-yl)-2,25-dioxa-8,19,30,41-tetrazadecacyclo[24.20.2.23,8.210,22.232,44.119,23.141,45.01,30.09,23.031,45]hexapentaconta-13,35,50,53-tetraene-4,10,27,32-tetrol](/img/structure/B1238641.png)
![5-[(Z)-2-bromovinyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1238643.png)
![2-(2-Acetylamino-4-hydroxy-6,8-dioxa-bicyclo[3.2.1]oct-3-yloxy)-propionic acid](/img/structure/B1238644.png)
![1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(4-chlorophenyl)ethanone](/img/structure/B1238646.png)
![1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1238651.png)
